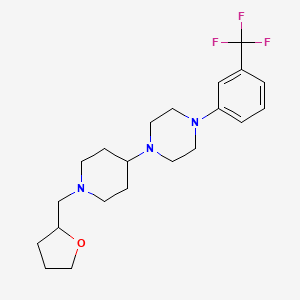

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine

説明

The compound 1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine is a piperazine-piperidine hybrid featuring a tetrahydrofuran (THF) moiety attached to the piperidine ring and a 3-(trifluoromethyl)phenyl group on the piperazine ring.

特性

IUPAC Name |

1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30F3N3O/c22-21(23,24)17-3-1-4-19(15-17)27-12-10-26(11-13-27)18-6-8-25(9-7-18)16-20-5-2-14-28-20/h1,3-4,15,18,20H,2,5-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPICOMOFJBWKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a complex structure that allows for various interactions with biological targets, particularly in the realm of neuropharmacology and receptor modulation.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C18H24F3N3O

- Molecular Weight : 351.40 g/mol

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors and enzymes involved in signal transduction pathways. The piperazine moiety is known for its ability to modulate various neurotransmitter systems, including:

- Serotonin Receptors : It shows affinity towards serotonin receptors, which are crucial for mood regulation.

- Dopamine Receptors : Interaction with dopamine receptors suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.

- Sigma Receptors : Recent studies indicate significant binding affinity to sigma receptors, which are implicated in neuroprotection and modulation of pain perception .

Pharmacological Studies

Research has demonstrated that this compound exhibits notable effects in various biological assays:

-

Receptor Binding Affinity :

- The compound has shown low nanomolar affinity for sigma-1 receptors, indicating strong potential for central nervous system applications .

- High selectivity towards the vesicular acetylcholine transporter and significant interaction with multiple other receptors (e.g., serotonin, GABA) have been reported .

-

Cellular Effects :

- In vitro studies reveal that the compound influences cell signaling pathways, particularly those related to stress responses and metabolic regulation. It has been observed to affect lactate dehydrogenase activity, which is essential for cellular metabolism.

- Neuroprotective Effects :

Case Study 1: Neuropharmacological Applications

In a study examining the effects of similar piperazine derivatives on cognitive function, researchers found that administration led to improved memory retention in rodent models. The mechanism was attributed to enhanced serotonergic activity and reduced oxidative stress markers in the brain.

Case Study 2: Pain Modulation

Another investigation focused on pain modulation through sigma receptor activation. The compound was administered in a pain model, resulting in significant analgesic effects compared to control groups. This suggests potential therapeutic applications in chronic pain management.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is presented below:

| Compound Name | Sigma Receptor Affinity | Dopamine Receptor Interaction | Serotonin Receptor Interaction |

|---|---|---|---|

| Compound A | Low nanomolar | Moderate | High |

| Compound B | Moderate | High | Moderate |

| Target Compound | Low nanomolar | High | High |

類似化合物との比較

Structural Analogues

Piperazine-Piperidine Hybrids

- 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (): Replaces THF with tetrahydropyran (oxane), increasing ring size and altering steric effects.

-

- RA[4,3] : 1-[(3-Methoxynaphthalen-2-yl)but-2-enyl]-4-[(4-(trifluoromethyl)phenyl)methyl]piperazine.

- Higher molecular weight (455.2 vs. ~430 estimated for the target compound) due to naphthyl and butenyl groups.

- Lower synthetic yield (5%) compared to RA[4,5] (21%), suggesting steric hindrance challenges .

- RA[4,5] : Difluorophenylmethyl substituent with 95% purity, indicating halogenated aryl groups improve crystallization.

Urea-Linked Piperazine Derivatives

- Compound 11e (): 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea. High yield (86.7%) underscores the efficiency of urea-forming reactions .

Simpler Piperazine Derivatives

Table 1: Key Parameters of Selected Compounds

Key Observations:

Synthetic Accessibility :

- Urea derivatives (e.g., 11e) achieve higher yields (≥85%) compared to piperidine-THF hybrids (e.g., RA[4,3]: 5%), likely due to fewer steric challenges .

- Halogenated aryl groups (e.g., difluorophenyl in RA[4,5]) improve purity, possibly via enhanced crystallization .

Pharmacological Potential: The target compound’s THF-methyl group may enhance blood-brain barrier penetration, a trait critical for CNS drugs . Urea-linked derivatives () show enzyme inhibition (e.g., soluble epoxide hydrolase), suggesting the target compound’s trifluoromethylphenyl group could be tailored for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。